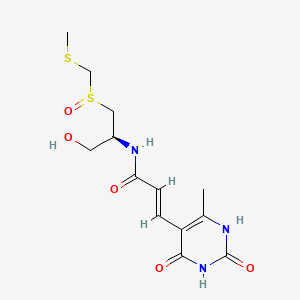
Sparsomycin
Vue d'ensemble
Description
Sparsomycin is an antitumor antibiotic produced by Streptomyces sparsogenes . It inhibits protein synthesis in 70S and 80S ribosomal systems . It was initially discovered as a metabolite of the bacterium Streptomyces sparsogenes . It binds to the 50S ribosomal subunit and inhibits protein synthesis through peptidyl transferase inhibition .
Synthesis Analysis
The total synthesis of Sparsomycin has been achieved using cysteine and serine inversion . The molecule is composed from building bricks, fragments of the molecule . Each fragment contains less functionalities of Sparsomycin .Molecular Structure Analysis
Sparsomycin has a molecular formula of C13H19N3O5S2 . It belongs to the class of organic compounds known as pyrimidones . These are compounds that contain a pyrimidine ring, which bears a ketone .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Sparsomycin include diastereoselective oxidation of sulfide, sulfenylation, and coupling of 6-methyluracylacryllic acid with monooxo-dithioacetal amine .Physical And Chemical Properties Analysis
Sparsomycin has a molecular weight of 361.44 . It should be stored at -20°C, protected from light, and stored under nitrogen .Applications De Recherche Scientifique
Antiplasmodial Activity
Sparsomycin has been found to exhibit potent antiplasmodial activity both in vitro and in vivo . It has been evaluated for its growth-inhibitory effects against various strains of Plasmodium, the parasite responsible for malaria . These include Plasmodium falciparum 3D7 (chloroquine-sensitive strain), P. falciparum K1 (resistant to multiple drugs, including chloroquine), P. yoelii 17XNL (cause of uncomplicated rodent malaria), and P. berghei ANKA (cause of complicated rodent malaria) .
Inhibition of Protein Synthesis
Sparsomycin is a highly effective inhibitor of polypeptide synthesis by ribosomes and extracts of E. coli and rabbit reticulocytes . It also inhibits polypeptide synthesis by mammalian and yeast mitochondrial ribosomes . This makes it a valuable tool for studying the mechanisms of protein synthesis.
Peptidyl Transferase Inhibition
Sparsomycin is known as a peptidyl transferase inhibitor . Peptidyl transferase is an enzyme that plays a crucial role in protein synthesis. By inhibiting this enzyme, Sparsomycin can effectively halt the process of protein synthesis.
Antimicrobial Activity
Sparsomycin has been found to inhibit the growth of many organisms, including bacteria, mammalian cells, yeasts, and molds . This broad-spectrum antimicrobial activity makes it a potential candidate for the development of new antimicrobial agents.
Antitumor Activity
Sparsomycin was originally identified as an antitumor antibiotic . It has been shown to inhibit the growth of various types of cancer cells, making it a potential candidate for cancer therapy.
Inhibition of Parasite Growth
In addition to its antimalarial activity, Sparsomycin has been found to inhibit the growth of other parasites . This suggests that it could potentially be used in the treatment of various parasitic diseases.
Mécanisme D'action
Target of Action
Sparsomycin primarily targets the 50S ribosomal subunit . The 50S subunit is a component of the ribosome, the cellular machinery responsible for protein synthesis. By interacting with this subunit, Sparsomycin can influence the process of protein synthesis .
Mode of Action
Sparsomycin binds to the 50S ribosomal subunit and inhibits protein synthesis through peptidyl transferase inhibition . As it binds to the 50S ribosomal subunit, it induces translocation on the 30S subunit . This interaction disrupts the normal function of the ribosome, leading to changes in protein synthesis.
Biochemical Pathways
The primary biochemical pathway affected by Sparsomycin is the protein synthesis pathway . By inhibiting peptidyl transferase, Sparsomycin disrupts the formation of peptide bonds, a crucial step in the creation of proteins. This disruption can have downstream effects on various cellular processes that rely on the production of specific proteins.
Result of Action
The primary molecular effect of Sparsomycin’s action is the inhibition of protein synthesis . On a cellular level, this can lead to a variety of effects, depending on the specific proteins being synthesized. For example, in tumor cells, the inhibition of protein synthesis could potentially disrupt processes necessary for cell growth and division .
Safety and Hazards
Sparsomycin should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas .
Propriétés
IUPAC Name |
(E)-N-[(2S)-1-hydroxy-3-(methylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-23(21)7-22-2/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLZIVIOZDNKEQ-RVUDUMFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](CO)CS(=O)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Upjohn Antibiotic 155b1t | |
CAS RN |
1404-64-4 | |
| Record name | SPARSOMYCIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Sparsomycin and how does it exert its inhibitory effect?
A1: Sparsomycin specifically targets the peptidyl transferase center (PTC) of the large ribosomal subunit, effectively inhibiting peptide bond formation. [, , , ] This action disrupts the crucial process of protein synthesis in bacteria, archaea, and eukaryotes. [, ]
Q2: Can you elaborate on the specific interaction between Sparsomycin and the ribosome?
A2: Sparsomycin demonstrates a strong binding affinity for ribosomes, particularly in the presence of an N-blocked aminoacyl-tRNA molecule occupying the ribosomal P-site. [, ] It forms a stable complex with the ribosome, seemingly without forming covalent bonds. []
Q3: Which specific nucleotide in the ribosome has been identified as a key interaction site for Sparsomycin?
A3: Research has pinpointed the universally conserved nucleotide A2602 within the peptidyl transferase loop region of 23S-like rRNA as the primary site of interaction for Sparsomycin. [, ] This interaction is crucial for the drug's inhibitory effect.
Q4: How does the presence of an N-blocked P-site-bound tRNA influence Sparsomycin's binding and activity?
A4: The presence of an N-blocked P-site-bound tRNA significantly enhances Sparsomycin's binding affinity to the ribosome. [, , ] This is attributed to the N-blocked tRNA inducing a conformational change in the ribosome that increases the accessibility of A2602, the primary interaction site for Sparsomycin. []
Q5: Does Sparsomycin’s interaction with the ribosome involve any ribosomal proteins?
A5: While earlier studies suggested potential interactions with ribosomal proteins, later research utilizing UV cross-linking techniques demonstrated that Sparsomycin primarily interacts with the rRNA, specifically at A2602. [, ]
Q6: What is the molecular formula and weight of Sparsomycin?
A6: Sparsomycin possesses the molecular formula C14H21N3O7S2 and a molecular weight of 407.46 g/mol.
Q7: Are there any spectroscopic data available for Sparsomycin?
A7: Spectroscopic characterization, particularly using circular dichroism (CD) spectroscopy, has played a crucial role in determining the absolute configuration of the sulfoxide group in Sparsomycin. []
Q8: How does the chirality of Sparsomycin influence its biological activity?
A8: Studies revealed that Sparsomycin's activity is stereoisomer-specific. The naturally occurring S,C,R,S-stereoisomer exhibits the most potent inhibitory effects on protein synthesis and tumor cell growth. []
Q9: Which specific structural moieties of Sparsomycin are crucial for its ribosomal binding and activity?
A9: The unmodified uracil ring, the sulfoxide group on the alpha-sulfur atom, and the hydrophobic S-methyl group are essential for Sparsomycin's interaction with the ribosomal peptidyl transferase center and its inhibitory activity. [, ]
Q10: Can the unique oxodithioacetal side chain of Sparsomycin be modified without complete loss of activity?
A11: While the oxodithioacetal moiety is important, studies show that replacing it with certain hydrophobic groups, particularly 4-substituted benzyl groups, can retain some level of activity, albeit lower than Sparsomycin. [, ]
Q11: Have any Sparsomycin analogs shown improved activity compared to the parent compound?
A12: Yes, certain lipophilic analogs, like octylsparsomycin, have demonstrated greater cytostatic activity than Sparsomycin itself in in vitro assays. [, ]
Q12: What is known about the stability of Sparsomycin under various conditions?
A12: While specific stability data might require further investigation, Sparsomycin's structure, containing a sulfoxide group, suggests potential susceptibility to oxidation or degradation under certain conditions.
Q13: What types of in vitro assays have been used to assess Sparsomycin's activity?
A15: Researchers have employed a range of in vitro assays to characterize Sparsomycin's effects, including bacterial and tumor cell growth inhibition assays, [, ] protein synthesis inhibition assays using cell-free systems from various organisms, [, , ] and the puromycin reaction to assess peptidyl transferase inhibition. [, , ]
Q14: Which animal models have been used to evaluate the antitumor activity of Sparsomycin and its analogs?
A16: The in vivo antitumor efficacy of Sparsomycin and its analogs has been primarily evaluated in mouse models, particularly using the L1210 leukemia model. []
Q15: What are the known mechanisms of resistance to Sparsomycin?
A18: Studies on Halobacterium salinarium identified a Sparsomycin-resistant mutant lacking a specific post-transcriptional modification at nucleotide U2603 (E.coli numbering U2584) in the peptidyl transferase loop of 23S rRNA. [] Other studies on Streptomyces sparsogenes linked resistance to reduced drug accumulation in resistant strains, possibly due to altered membrane permeability. []
Q16: Does Sparsomycin exhibit cross-resistance with other antibiotic classes?
A19: The Halobacterium salinarium mutant resistant to Sparsomycin also displayed altered sensitivity to other peptidyl transferase inhibitors like anisomycin, chloramphenicol, and puromycin, indicating potential cross-resistance. []
Q17: What are the major concerns regarding the toxicity of Sparsomycin?
A20: The primary safety concern associated with Sparsomycin is its ocular toxicity, specifically its potential to cause retinopathy, which led to its discontinuation in clinical trials. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



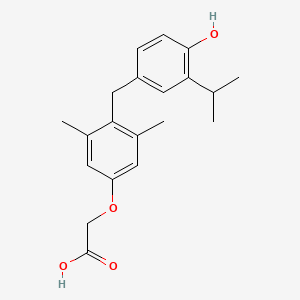
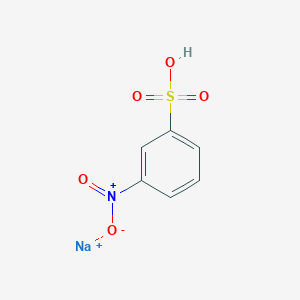



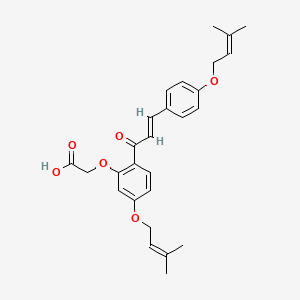
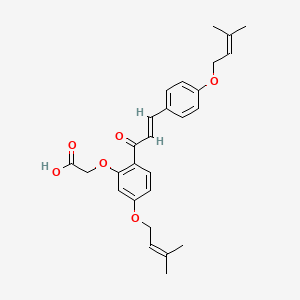
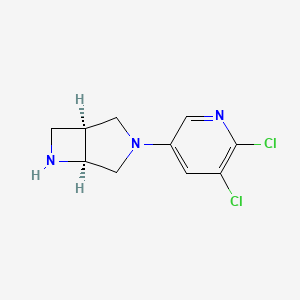

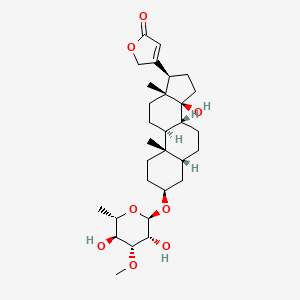
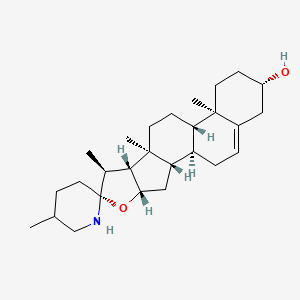
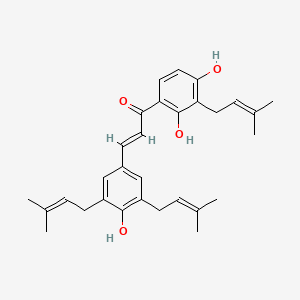
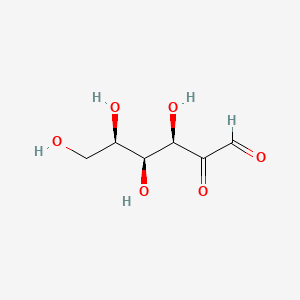
![3,24-Dimethoxy-2-methyl-4-methylimino-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one](/img/structure/B1681919.png)